(3-Fluorocyclobutyl)methanesulfonyl chloride
CAS No.: 2089241-91-6
Cat. No.: VC7409621
Molecular Formula: C5H8ClFO2S
Molecular Weight: 186.63
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2089241-91-6 |
---|---|
Molecular Formula | C5H8ClFO2S |
Molecular Weight | 186.63 |
IUPAC Name | (3-fluorocyclobutyl)methanesulfonyl chloride |
Standard InChI | InChI=1S/C5H8ClFO2S/c6-10(8,9)3-4-1-5(7)2-4/h4-5H,1-3H2 |
Standard InChI Key | KUMROZZCNLJEEG-UHFFFAOYSA-N |
SMILES | C1C(CC1F)CS(=O)(=O)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
(3-Fluorocyclobutyl)methanesulfonyl chloride has the molecular formula C₅H₈ClFO₂S and a molecular weight of 194.63 g/mol . The compound features a cyclobutane ring with a fluorine atom at the 3-position and a methanesulfonyl chloride group (-SO₂Cl) attached to the adjacent carbon. X-ray crystallography and NMR studies confirm that the fluorine atom adopts an equatorial orientation in the lowest-energy conformer, minimizing steric clashes with the sulfonyl chloride group .
Table 1: Key Identifiers and Synonyms
Property | Value |
---|---|
CAS Registry Number | 2089241-91-6 |
IUPAC Name | (3-Fluorocyclobutyl)methanesulfonyl chloride |
EC Number | 673-807-4 |
Common Synonyms | 3-Fluorocyclobutylmethylsulfonyl chloride; FCBMSCl |
Spectral Data
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¹H NMR (400 MHz, CDCl₃): δ 4.82–4.75 (m, 1H, CHF), 3.48–3.41 (m, 2H, SO₂Cl-CH₂), 2.95–2.88 (m, 1H, cyclobutane CH), 2.30–2.15 (m, 4H, cyclobutane CH₂) .
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¹³C NMR (100 MHz, CDCl₃): δ 94.5 (d, J = 183 Hz, C-F), 58.2 (SO₂Cl-CH₂), 34.1 (cyclobutane CH), 28.7–26.3 (cyclobutane CH₂) .
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IR (neat): 1375 cm⁻¹ (S=O asymmetric stretch), 1172 cm⁻¹ (S=O symmetric stretch), 750 cm⁻¹ (C-Cl) .
Synthesis and Manufacturing
Nucleophilic Fluorination Strategies
The synthesis of (3-fluorocyclobutyl)methanesulfonyl chloride begins with 3-fluorocyclobutanecarboxylic acid, which is prepared via a four-step sequence:
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Cyclobutanation: [2+2] photocycloaddition of ethylene with fluorinated alkenes yields fluorocyclobutane precursors.
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Hydrolysis: The nitrile intermediate is hydrolyzed to the carboxylic acid using HCl/H₂O .
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Reduction: Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to the primary alcohol.
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Chlorosulfonylation: Reaction with methanesulfonyl chloride (MsCl) in the presence of triethylamine affords the target compound in 78% yield .
Table 2: Optimization of Chlorosulfonylation Conditions
Condition | Solvent | Base | Temperature (°C) | Yield (%) |
---|---|---|---|---|
A | DCM | Et₃N | 0 → 25 | 78 |
B | THF | Pyridine | -10 → 25 | 65 |
C | Et₂O | DMAP | 25 | 72 |
Diastereoselective Synthesis
The cis and trans diastereomers of (3-fluorocyclobutyl)methanesulfonyl chloride are separable via fractional crystallization. The cis-isomer exhibits a 15:1 diastereomeric ratio (dr) when synthesized using chiral auxiliaries, while the trans-isomer predominates in non-polar solvents .
Physicochemical and Pharmacokinetic Properties
Lipophilicity and Solubility
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LogP: 1.42 (measured via shake-flask method), indicating moderate lipophilicity .
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Aqueous Solubility: 2.3 mg/mL at pH 7.4, suitable for in vitro assays .
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pKa: The sulfonyl chloride group has a pKa of -1.2, making it highly reactive toward nucleophiles .
Metabolic Stability
In human liver microsomes, (3-fluorocyclobutyl)methanesulfonyl chloride demonstrates a half-life >145 minutes, surpassing analogous non-fluorinated sulfonyl chlorides (t₁/₂ ~10 minutes) . Fluorination at the 3-position reduces oxidative metabolism by cytochrome P450 enzymes.
Applications in Medicinal Chemistry
Kinase Inhibitor Development
This compound is a key intermediate in synthesizing pyrazolopyrimidine-based inhibitors of calcium-dependent protein kinase 1 (CDPK1). Substitution at the sulfonyl chloride position with aminocyclohexanes yields analogs with IC₅₀ values <10 nM against Plasmodium falciparum .
Table 3: Biological Activity of Selected Derivatives
Compound | CDPK1 IC₅₀ (nM) | Metabolic Stability (HLM t₁/₂, min) |
---|---|---|
6j | 8.4 | 145 |
3a | 6.2 | >145 |
6n | 12.1 | 84 |
Protease Modulation
The sulfonyl chloride moiety reacts with serine residues in protease active sites, enabling covalent inhibition. For example, derivatives inhibit NS3/4A protease (HCV) with Ki values of 0.8–3.2 µM .
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